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Abstract

Methyl 2-ethynylbenzoate is a versatile bifunctional molecule of significant interest in organic
synthesis and medicinal chemistry. Its structure, incorporating both a benzoate ester and a
terminal alkyne, provides two reactive sites for a variety of chemical transformations. This
technical guide offers a comprehensive overview of the known properties, synthesis, and
reactivity of Methyl 2-ethynylbenzoate, with a focus on its applications as a key intermediate
in the development of complex organic molecules and potential pharmaceutical agents.

Chemical and Physical Properties

Methyl 2-ethynylbenzoate (CAS No. 33577-99-0) is a benzoate ester with a terminal ethynyl
(-C=CH) substituent at the ortho position of the aromatic ring.[1] It is typically encountered as a
brown oil.[1] While some physical properties have been reported, others, such as its density,
remain uncharacterized in the literature.[1]

Table 1: Physicochemical Properties of Methyl 2-ethynylbenzoate
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Property Value Source(s)
Molecular Formula C10HsO2 [1112]
Molecular Weight 160.17 g/mol [1][2]

CAS Number 33577-99-0 [1]12113]
Appearance Brown oil [1]

Boiling Point 250.3 £ 23.0 °C at 760 mmHg [1]

Density Uncharacterized [1]

Spectroscopic Data

Detailed experimental spectroscopic data for Methyl 2-ethynylbenzoate is not widely available
in the public domain. However, based on its structure and data from related compounds, the
expected spectral features can be predicted.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

e 1H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons,
the methyl ester protons, and the acetylenic proton. The aromatic protons would appear in
the range of 7.0-8.0 ppm. The methyl ester protons would be a singlet at approximately 3.9
ppm. The terminal acetylenic proton should appear as a singlet around 3.0-3.5 ppm.

e 13C NMR: The carbon NMR spectrum would show distinct signals for the carbonyl carbon of
the ester (around 165-170 ppm), the aromatic carbons (120-140 ppm), the two sp-hybridized
carbons of the alkyne (70-90 ppm), and the methyl ester carbon (around 52 ppm).

2.2. Infrared (IR) Spectroscopy

The IR spectrum of Methyl 2-ethynylbenzoate would be characterized by the following key
absorption bands:

o A strong absorption band around 3300 cm~1 corresponding to the =C-H stretching vibration
of the terminal alkyne.
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* Aweak absorption band around 2100 cm~* for the C=C stretching vibration.
e A strong carbonyl (C=0) stretching band for the ester at approximately 1720-1740 cm™1,
e C-O stretching bands for the ester group in the 1100-1300 cm~1 region.

e Aromatic C-H and C=C stretching vibrations in the 3000-3100 cm~* and 1450-1600 cm~1
regions, respectively.

2.3. Mass Spectrometry

Gas chromatography-mass spectrometry (GC/MS) analysis has shown a molecular ion peak
(M*) at m/z of 160, which corresponds to the molecular weight of the compound.[3]

Synthesis and Experimental Protocols

Methyl 2-ethynylbenzoate is commonly synthesized via two main routes: the Sonogashira
coupling of a methyl 2-halobenzoate with a source of acetylene, or the deprotection of a silyl-
protected alkyne precursor.[1]

3.1. Synthesis via Sonogashira Coupling

The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond
between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper
complexes.[4]

Experimental Protocol: Sonogashira Coupling for Methyl 2-ethynylbenzoate Synthesis

This protocol is a representative example based on established Sonogashira coupling
procedures.[1]

e Reagents:
o Methyl 2-bromobenzoate
o Ethynyltrimethylsilane (as a stable acetylene source)

o Bis(triphenylphosphine)palladium(ll) dichloride (Pd(PPhs)2Cl2)
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[e]

Copper(l) iodide (Cul)

o

Triethylamine (EtsN) or another suitable amine base

[¢]

Solvent (e.qg., tetrahydrofuran (THF) or dimethylformamide (DMF))

[¢]

Potassium carbonate (K2COs3) or tetrabutylammonium fluoride (TBAF) for desilylation

e Procedure:

o To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add methyl 2-
bromobenzoate, Pd(PPhs)2Clz, and Cul.

o Add the solvent (THF or DMF) and the amine base (e.g., triethylamine).
o Add ethynyltrimethylsilane to the reaction mixture.

o Heat the mixture to the desired temperature (e.g., 50-70 °C) and stir for several hours,
monitoring the reaction progress by thin-layer chromatography (TLC).

o Once the coupling reaction is complete, cool the mixture to room temperature.

o For the in-situ deprotection of the trimethylsilyl group, add a solution of potassium
carbonate in methanol or TBAF and stir at room temperature until the silyl group is
cleaved.

o Work up the reaction by adding water and extracting with an organic solvent (e.g., ethyl
acetate).

o Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure.

o Purify the crude product by column chromatography on silica gel using a suitable eluent
system (e.g., hexane/ethyl acetate) to afford pure methyl 2-ethynylbenzoate.

3.2. Synthesis via Deprotection
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This method involves the synthesis of a silyl-protected precursor, methyl 2-
((trimethylsilyl)ethynyl)benzoate, followed by its deprotection.[1]

Experimental Protocol: Deprotection of Methyl 2-((trimethylsilyl)ethynyl)benzoate
e Reagents:

o Methyl 2-((trimethylsilyl)ethynyl)benzoate

o Potassium carbonate (K2CO3)

o Methanol/Dichloromethane solvent system
e Procedure:

o Dissolve methyl 2-((trimethylsilyl)ethynyl)benzoate in a mixture of methanol and
dichloromethane.

o Add potassium carbonate to the solution.

o Stir the reaction mixture at room temperature for the time required for complete
deprotection (monitored by TLC).

o Upon completion, filter the mixture and concentrate the filtrate under reduced pressure.
o Purify the residue by column chromatography to yield methyl 2-ethynylbenzoate.

Reactivity and Applications

The reactivity of Methyl 2-ethynylbenzoate is dominated by its two functional groups: the
ester and the terminal alkyne.

4.1. Reactions of the Ethynyl Group

The terminal alkyne is a highly versatile functional group that can participate in a variety of
reactions:
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e Cross-Coupling Reactions: The ethynyl group readily participates in further Sonogashira
couplings, as well as other cross-coupling reactions, to form more complex molecular
architectures.[1]

o Click Chemistry: The terminal alkyne is a key component in copper-catalyzed azide-alkyne
cycloaddition (CUAAC) “click" reactions to form triazoles, which are important scaffolds in
medicinal chemistry.[1]

o Cyclization Reactions: The ortho-disposition of the ethynyl and ester groups allows for
intramolecular cyclization reactions to form various heterocyclic systems, such as
isocoumarins or isoquinolones, upon reaction with suitable nucleophiles or under specific
catalytic conditions.

o Oxidation and Reduction: The ethynyl group can be oxidized to a carboxylic acid or reduced
to an alkene or alkane.[5]

4.2. Reactions of the Ester Group

The methyl ester group can undergo typical ester reactions, such as:

o Hydrolysis: Hydrolysis under acidic or basic conditions yields 2-ethynylbenzoic acid.
o Amidation: Reaction with amines can form the corresponding amides.

» Reduction: Reduction with agents like lithium aluminum hydride will yield the corresponding
alcohol.

4.3. Applications in Drug Development and Organic Synthesis

Methyl 2-ethynylbenzoate serves as a valuable building block in the synthesis of a wide range
of organic molecules. Its derivatives have been investigated for their potential biological
activities.[5] The ability to introduce diverse functionalities through the alkyne and ester groups
makes it an attractive starting material for creating libraries of compounds for drug discovery
programs. It is a key intermediate for pharmaceuticals and advanced materials.[6][7]

Visualizations
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Figure 1: Simplified mechanism of the Sonogashira coupling reaction.
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Figure 2: General experimental workflow for the synthesis of Methyl 2-ethynylbenzoate.

Safety Information

Specific safety data for Methyl 2-ethynylbenzoate is not readily available. However, based on
its structural similarity to other benzoate esters, it should be handled with care in a well-
ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a
lab coat, should be worn. It may be combustible and harmful if swallowed or inhaled.

Conclusion
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Methyl 2-ethynylbenzoate is a valuable and versatile intermediate in organic synthesis. Its
dual functionality allows for a wide range of chemical modifications, making it a powerful tool for
the construction of complex molecules, including those with potential applications in drug
discovery and materials science. Further research into the properties and reactivity of this
compound is warranted to fully explore its synthetic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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